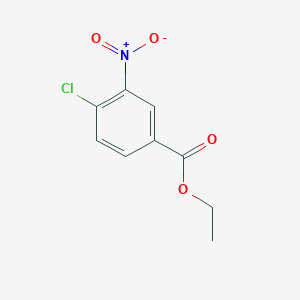

Ethyl 4-chloro-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNLZRQIUGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361481 | |

| Record name | ethyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-16-2 | |

| Record name | Benzoic acid, 4-chloro-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-3-nitrobenzoate

CAS Number: 16588-16-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-3-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its primary applications, and includes essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1][2][3] It presents as a white to light yellow powder or crystalline solid.[4] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |

| Molecular Weight | 229.62 g/mol | [2][3][4] |

| Melting Point | 53-61 °C | [2][4][5] |

| Boiling Point (Predicted) | 326.2 ± 22.0 °C at 760 mmHg | [2][4][5] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [2][4] |

| Flash Point (Predicted) | 151.1 °C | [5] |

| Appearance | White to yellow powder or crystals | [4] |

| Storage Temperature | Room Temperature | [2][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is based on established laboratory procedures for the synthesis of this compound.[1][6]

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water (distilled or deionized)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

Procedure:

-

In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (e.g., 300 g) in ethanol (e.g., 1500 mL).[6]

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (e.g., 100 mL) to the stirred suspension.[6] The addition is exothermic and should be done carefully to control the temperature.

-

Once the addition is complete, remove the flask from the ice bath and equip it with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain it for approximately 7-17 hours.[1][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water. A precipitate of this compound will form.[6]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[6]

-

Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting material and impurities.[1]

-

Dry the purified product to obtain this compound as a white to yellow solid. A yield of approximately 97% has been reported for this procedure.[6]

Spectroscopic Data:

-

¹H-NMR (300 MHz, CDCl₃): δ 8.50 (1H, d, J = 2.1 Hz), 8.16 (1H, dd, J = 8.4, 2.1 Hz), 7.63 (1H, d, J = 8.4 Hz), 4.43 (2H, q, J = 7.5 Hz), 1.42 (3H, t, J = 7.5 Hz).[6]

Synthesis of the Precursor: 4-chloro-3-nitrobenzoic acid

The starting material, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of p-chlorobenzoic acid.

Procedure:

-

Add p-chlorobenzoic acid to concentrated sulfuric acid in a flask and cool the mixture to 0 °C.[7]

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10 °C and 25 °C.[7]

-

After the addition is complete, raise the temperature to 37 °C and stir for 10-14 hours.[7]

-

Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.[7]

-

Filter and dry the product.[7]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules for various industries.

-

Pharmaceuticals: The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate in the synthesis of anticoagulant drugs such as Dabigatran Etexilate.[8] The ester functional group in this compound can be readily converted to other functionalities, making it a versatile starting material for the synthesis of various active pharmaceutical ingredients (APIs).

-

Agrochemicals: Derivatives of nitrobenzoic acids are utilized in the manufacturing of certain herbicides and pesticides.

-

Dyes: The chromophoric nitro group and the reactive chloro and ester groups make this compound a useful precursor in the synthesis of various dyes.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[9][10][11]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound | CAS 16588-16-2 [matrix-fine-chemicals.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 16588-16-2 [chemnet.com]

- 6. This compound | 16588-16-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. innospk.com [innospk.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a substituted aromatic compound that serves as a key intermediate in organic synthesis. Its bifunctional nature, featuring both an electrophilic aromatic ring and a reactive ester group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |

| Molecular Weight | 229.62 g/mol | [1][2][3] |

| Appearance | Light yellow powder/solid | [4] |

| Melting Point | 57-61 °C | [1] |

| Boiling Point | 326.2 ± 22.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 151.1 °C | |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and acetone. | [5] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.50 (d, J = 2.1 Hz, 1H), 8.16 (dd, J = 8.4, 2.1 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H), 4.43 (q, J = 7.5 Hz, 2H), 1.42 (t, J = 7.5 Hz, 3H) | [6] |

Note: While ¹³C-NMR, IR, and Mass Spectrometry data are fundamental for full characterization, publicly accessible, detailed spectra for this compound are limited. Researchers should perform their own analyses for complete verification.

Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Synthesis of this compound

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Hexane

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml) in a round-bottom flask.[7]

-

Cool the suspension to 0 °C using an ice bath.[6]

-

Slowly add concentrated sulfuric acid (15 ml) to the stirred suspension.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Pour the reaction mixture into ice water to precipitate the product.[6]

-

Wash the collected solid with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).[7]

-

Dry the purified solid to obtain this compound as a white to light yellow solid.[7]

Synthesis Workflow

The logical workflow for the synthesis of this compound via Fischer esterification is depicted below.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | CAS 16588-16-2 [matrix-fine-chemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 16588-16-2 [chemicalbook.com]

- 7. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-chloro-3-nitrobenzoate molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and an ethyl ester group.

Molecular Formula: C₉H₈ClNO₄[1][2][3][4]

Molecular Weight: 229.62 g/mol [1][2][5]

IUPAC Name: this compound[1][5]

CAS Number: 16588-16-2[1][2][3]

SMILES Notation: CCOC(=O)C1=CC(=C(Cl)C=C1)--INVALID-LINK--=O[1][5]

The molecular structure consists of a central benzene ring. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon. A nitro group (-NO₂) is positioned at the third carbon, and a chloro group (-Cl) is at the fourth carbon.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing a comparative overview of its physical and spectral characteristics.

| Property | Value | Reference |

| Physical State | White to yellow solid | [3] |

| Melting Point | 57-61 °C | [2][3] |

| Boiling Point | 326.2 ± 22.0 °C (Predicted) | [2][3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [2][3] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.50 (1H, d), 8.16 (1H, dd), 7.63 (1H, d), 4.43 (2H, q), 1.42 (3H, t) | [6] |

| Storage | Sealed in dry, room temperature | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A common and effective method for the synthesis is the Fischer esterification of the corresponding carboxylic acid.[7]

Materials:

-

4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol)

-

Ethanol (150 ml)

-

Concentrated sulfuric acid (15 ml)

-

Hexane

Procedure:

-

4-chloro-3-nitrobenzoic acid is suspended in ethanol and the mixture is cooled to 273 K (0 °C).[7]

-

Concentrated sulfuric acid is added slowly to the stirring mixture.[7]

-

The reaction mixture is then heated under reflux for 17 hours.[7]

-

After reflux, the mixture is cooled to room temperature, which leads to the formation of a precipitate.[7]

-

The precipitate is collected by filtration.[7]

-

The collected solid is washed with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml) to yield the final product, this compound, as a white solid.[7]

The reported yield for this protocol is 75%.[7]

References

- 1. This compound | CAS 16588-16-2 [matrix-fine-chemicals.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. This compound | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16588-16-2 [chemicalbook.com]

- 7. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Ethyl 4-chloro-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₈ClNO₄) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₉H₈ClNO₄ |

| Formula Weight | 229.61 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.930(3) Å |

| b | 7.4820(15) Å |

| c | 20.945(4) Å |

| α | 90° |

| β | 92.11(3)° |

| γ | 90° |

| Volume | 2024.9(7) ų |

| Z | 8 |

| Calculated Density | 1.505 Mg/m³ |

| Absorption Coefficient | 0.373 mm⁻¹ |

| F(000) | 944 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 1984 |

| Independent Reflections | 1984 [R(int) = 0.0000] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1984 / 0 / 136 |

| Goodness-of-fit on F² | 1.060 |

| Final R indices [I>2σ(I)] | R1 = 0.0453, wR2 = 0.1197 |

| R indices (all data) | R1 = 0.0638, wR2 = 0.1301 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| Cl1-C7 | 1.733(2) | O3-N1 | 1.220(3) |

| O1-C9 | 1.201(3) | O4-N1 | 1.222(3) |

| O2-C9 | 1.328(3) | N1-C6 | 1.472(3) |

| O2-C10 | 1.458(3) | C1-C2 | 1.381(4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C9-O2-C10 | 116.3(2) | C5-C6-N1 | 119.5(2) |

| O1-C9-O2 | 124.6(2) | C7-C6-N1 | 118.0(2) |

| O1-C9-C4 | 124.4(2) | C6-C7-Cl1 | 119.6(2) |

| O2-C9-C4 | 111.0(2) | C8-C7-Cl1 | 120.0(2) |

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml).

-

Cool the suspension to 273 K in an ice bath.

-

Slowly add concentrated sulfuric acid (15 ml) to the stirred suspension.

-

Heat the mixture under reflux for 17 hours.

-

Cool the reaction mixture to room temperature, which will cause a precipitate to form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).

-

The resulting product is the ethyl ester as a white solid.

Single Crystal Growth[1]

Crystals of this compound suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution of the synthesized compound.

Single-Crystal X-ray Diffraction[1]

A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer. Data was collected at 298(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Workflow Visualization

The following diagram illustrates the workflow from the synthesis of the starting material to the final crystal structure determination.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid. The primary synthetic route detailed is the Fischer esterification, a fundamental reaction in organic chemistry. This document outlines the necessary reagents, optimal reaction conditions, and detailed experimental protocols. All quantitative data is presented in a clear, tabular format for ease of comparison and interpretation.

Reaction Overview

The synthesis of this compound is achieved through the acid-catalyzed esterification of 4-chloro-3-nitrobenzoic acid with ethanol. This reaction, known as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3-nitrobenzoic acid | [1][2] |

| Reagent | Ethanol | [1][2] |

| Catalyst | Concentrated Sulfuric Acid | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 7 - 17 hours | [1][2] |

| Yield | 75% - 97% | [1][2] |

| Melting Point of Product | 57-61 °C | [2] |

| Molecular Weight of Product | 229.61 g/mol | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][2]

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Ethanol

-

Concentrated sulfuric acid

-

Ice water

-

Hexane

-

Cold ethanol for washing

Procedure:

-

In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL).[2]

-

Cool the mixture in an ice bath.[2]

-

Slowly add concentrated sulfuric acid (100 mL) to the cooled and stirred suspension.[2]

-

Heat the reaction mixture to reflux and maintain for 7 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Pour the cooled reaction mixture into ice water to precipitate the product.[2]

-

Wash the collected solid with cold ethanol (2 x 50 mL) and then with hexane (2 x 50 mL).[1]

-

Dry the purified product to obtain this compound as a white to pale yellow solid.[1][2]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

¹H-NMR (300 MHz, CDCl₃): δ 8.50 (1H, d, J = 2.1 Hz), 8.16 (1H, dd, J = 8.4, 2.1 Hz), 7.63 (1H, d, J = 8.4 Hz), 4.43 (2H, q, J = 7.5 Hz), 1.42 (3H, t, J = 7.5 Hz).[2]

-

Melting Point: 57-61 °C.[2]

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

A Technical Guide to the Key Intermediates in the Synthesis of Dabrafenib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabrafenib is a potent and selective inhibitor of BRAF kinases, pivotal in the treatment of metastatic melanoma and other cancers harboring BRAF V600 mutations.[1] The commercial viability and clinical availability of Dabrafenib are intrinsically linked to the efficiency and robustness of its chemical synthesis. This guide provides an in-depth analysis of the key chemical intermediates that form the backbone of Dabrafenib's most common manufacturing routes. By examining the strategic importance of each intermediate and the causality behind the chosen synthetic transformations, this document serves as a technical resource for chemists and professionals in process development and medicinal chemistry. We will dissect the convergent synthesis strategy, offering detailed protocols, mechanistic insights, and process considerations for the preparation of these critical building blocks.

Introduction: The Strategic Importance of Dabrafenib Synthesis

Dabrafenib (marketed as Tafinlar®) represents a significant advancement in targeted cancer therapy. Its complex molecular architecture, featuring a thiazole core linked to a fluorinated phenylsulfonamide and an aminopyrimidine moiety, necessitates a sophisticated and well-orchestrated synthetic strategy. The most prevalent and industrially scalable approach is a convergent synthesis. This strategy involves the independent preparation of two advanced molecular fragments, which are then coupled in the final stages of the synthesis. This approach is favored for its overall efficiency, as it allows for the optimization of individual reaction steps and purification of intermediates, leading to higher overall yields and purity of the final Active Pharmaceutical Ingredient (API).

This guide will focus on the principal intermediates required for the construction of these two key fragments, providing a logical, step-by-step examination of their synthesis.

Retrosynthetic Analysis of Dabrafenib

A retrosynthetic approach reveals a logical disconnection at the C-N bond between the thiazole nitrogen and the pyrimidine ring, and the C-C bond between the thiazole and the phenyl ring. This leads to two primary fragments: a substituted aminophenyl-sulfonamide (Fragment A) and a functionalized aminopyrimidine (Fragment B).

References

Role of Ethyl 4-chloro-3-nitrobenzoate in organic synthesis

An In-depth Technical Guide to the Role of Ethyl 4-chloro-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its trifunctional chemical architecture. The strategic positioning of a chloro group, a nitro group, and an ethyl ester on a benzene ring provides multiple, chemoselective handles for molecular elaboration. The electron-withdrawing nature of the nitro and ester groups activates the chloro substituent for nucleophilic aromatic substitution, while the nitro group itself is readily converted to an amino functionality, opening pathways to a host of further transformations. This guide details the synthesis, physicochemical properties, and key synthetic applications of this compound, providing detailed experimental protocols and summarizing its role in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.[1][2][3]

| Property | Value |

| CAS Number | 16588-16-2 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol [3] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 57-61 °C[1] |

| Boiling Point | 326.2±22.0 °C (Predicted)[1] |

| Purity | Typically ≥97% |

| Storage | Sealed in dry, room temperature conditions[1] |

Synthesis of this compound

The most common and straightforward method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[4][5] This acid precursor is typically synthesized via the nitration of p-chlorobenzoic acid.[6][7]

Synthesis of 4-chloro-3-nitrobenzoic acid

The precursor is prepared by the electrophilic nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[6][8]

Esterification to this compound

The esterification is an acid-catalyzed reaction with ethanol, typically achieving high yields.

Caption: Synthesis of this compound.

Core Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a programmed, stepwise modification of the aromatic core.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chloro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[9] This allows for the displacement of the chloride with a variety of nucleophiles, a critical step in building molecular complexity.

-

Common Nucleophiles: Amines (primary, secondary), alkoxides, thiolates.

-

Significance: This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups and for the synthesis of heterocyclic compounds.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, yielding ethyl 3-amino-4-chlorobenzoate. This transformation is a gateway to a vast array of subsequent reactions.

-

Standard Reagents:

-

Synthetic Potential: The resulting aniline can undergo diazotization to form diazonium salts, acylation to form amides, or serve as a nucleophile in other reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[11] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

-

Reaction Partners: Aryl or vinyl boronic acids or their esters.[12]

-

Advantages: The reaction proceeds under relatively mild conditions with high functional group tolerance, making it a powerful tool for late-stage diversification.[11]

Applications in Drug Discovery and Materials Science

This compound is a key building block for a range of high-value molecules.[13]

-

Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[7][13] For example, the core structure is relevant to the synthesis of BRAF inhibitors like Dabrafenib.[7]

-

Agrochemicals: The molecule is used in the development of herbicides and pesticides.[13]

-

Heterocyclic Chemistry: Through sequential SₙAr and nitro reduction reactions, it serves as a precursor for benzimidazoles, quinolines, and other heterocyclic systems prevalent in medicinal chemistry.[14]

Caption: Workflow for synthesizing a disubstituted aniline derivative.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations discussed.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5]

-

Suspend 4-chloro-3-nitrobenzoic acid (e.g., 35.0 g, 174 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.[5]

-

Cool the suspension in an ice bath to 0 °C (273 K).[5]

-

Slowly add concentrated sulfuric acid (15 mL) with continuous stirring.[5]

-

Remove the ice bath and heat the mixture to reflux for 17 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A precipitate will form.[5]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and hexane (2 x 50 mL) to remove unreacted starting material and impurities.[5]

-

Dry the product under vacuum to afford this compound as a white solid. (Typical yield: 75-97%).[4][5]

| Reactant | M.W. ( g/mol ) | Amount (g) | Moles |

| 4-chloro-3-nitrobenzoic acid | 201.56 | 35.0 | 0.174 |

| Ethanol | 46.07 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 15 mL | - |

| Product | 229.62 | 29.9 (75% yield) | 0.130 |

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a representative protocol for reacting this compound with an amine.

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a reaction vessel.

-

Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq).

-

Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) to act as a scavenger for the HCl generated.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for Reduction of the Nitro Group

This protocol uses tin(II) chloride, a mild and effective reagent.[10]

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated HCl.

-

Stir the mixture at room temperature or heat gently (40-50 °C) for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product.

-

Purify by column chromatography on silica gel.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the Suzuki coupling of the aryl chloride.[11][15]

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

-

Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the coupled product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The predictable and chemoselective reactivity of its functional groups—the activated chloro for SₙAr and cross-coupling, the reducible nitro group, and the modifiable ester—provides chemists with a powerful platform for the efficient synthesis of complex molecular architectures. Its established role in the preparation of pharmaceuticals and other functional materials underscores its continued importance for professionals in research and development.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | CAS 16588-16-2 [matrix-fine-chemicals.com]

- 3. This compound | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16588-16-2 [chemicalbook.com]

- 5. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. fishersci.se [fishersci.se]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Spectroscopic Profile of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chloro-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ethyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.50 | d | 2.1 | 1H | Ar-H |

| 8.16 | dd | 8.4, 2.1 | 1H | Ar-H |

| 7.63 | d | 8.4 | 1H | Ar-H |

| 4.43 | q | 7.5 | 2H | -OCH₂CH₃ |

| 1.42 | t | 7.5 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13) NMR Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the available resources. However, the spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. For comparison, the IR spectrum of its precursor, 4-chloro-3-nitrobenzoic acid, displays key absorptions that can be used to anticipate the spectral features of the ethyl ester.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| NO₂ (Asymmetric stretch) | 1500 - 1560 |

| NO₂ (Symmetric stretch) | 1345 - 1385 |

| C-O (Ester) | 1000 - 1300 |

| C-Cl | 600 - 800 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. However, the predicted monoisotopic mass and m/z values for common adducts provide valuable information for its identification.

| Ion/Adduct | Predicted m/z |

| [M]⁺ | 229.01 |

| [M+H]⁺ | 230.02 |

| [M+Na]⁺ | 252.00 |

Molecular Formula: C₉H₈ClNO₄, Molecular Weight: 229.62 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

The acquired data is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired by passing an infrared beam through the ATR crystal, where it interacts with the sample.

-

The instrument records the absorbance or transmittance of infrared radiation at different wavenumbers.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-chloro-3-nitrobenzoate in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also furnishes a comprehensive experimental protocol for determining solubility, alongside a logical workflow to guide researchers in this process.

Overview and Qualitative Solubility

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table lists common laboratory solvents for which solubility data would be valuable for researchers. In the absence of published data, experimental determination is necessary.

| Solvent | Chemical Formula | Polarity Index (approx.) | Solubility ( g/100 mL at 25°C) |

| Water | H₂O | 9.0 | Data not available |

| Methanol | CH₃OH | 5.1 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |

| Chloroform | CHCl₃ | 4.1 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available |

| Diethyl Ether | C₄H₁₀O | 2.8 | Data not available |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step to prevent changes in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Record the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

References

Methodological & Application

Application Notes: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

Introduction Ethyl 4-chloro-3-nitrobenzoate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring chloro and nitro substitutions on the benzene ring, provides multiple reaction sites for further functionalization. The primary and most common method for its synthesis is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This process is efficient, generally high-yielding, and straightforward, making it suitable for both laboratory and larger-scale production.

Reaction Principle The synthesis involves the acid-catalyzed esterification of a carboxylic acid. In this reaction, the proton from the sulfuric acid catalyst protonates the carbonyl oxygen of the 4-chloro-3-nitrobenzoic acid, increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the ethanol molecule. Subsequent dehydration, facilitated by the acid catalyst, results in the formation of the ethyl ester and water. The reaction is reversible, and using an excess of ethanol or removing water can shift the equilibrium towards the product side.

Quantitative Data Summary

The following table summarizes the quantitative data and physical properties of this compound based on reported experimental findings.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₉H₈ClNO₄ | [1][2] |

| Molecular Weight | 229.61 g/mol | [1] |

| Appearance | White solid / Pale yellow crystalline powder | [1][3] |

| Melting Point | 57-61 °C | [2][3] |

| Boiling Point (Predicted) | 326.2 ± 22.0 °C | [3][4] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [3] |

| Yield | 75% - 97% | [1][3][5] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3][4] |

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification. The procedure is based on established methods that have demonstrated high yields.[3][5]

Materials and Reagents:

-

4-Chloro-3-nitrobenzoic acid

-

Ethanol (absolute or 95%)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water (distilled or deionized)

-

Hexane (for washing, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Beaker

-

Buchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, add 4-chloro-3-nitrobenzoic acid (e.g., 300 g). Place the flask in an ice bath to cool.

-

Addition of Reagents: To the flask, add ethanol (e.g., 1500 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 100 mL) dropwise, ensuring the temperature of the mixture remains low.

-

Reflux: Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux using a heating mantle. Continue heating under reflux for 7 to 17 hours.[1][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing ice water. A solid precipitate of this compound will form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter with cold ethanol and then with hexane to remove any unreacted starting material and impurities.[1]

-

Drying: Dry the purified product, a white to pale yellow solid, to a constant weight. The yield is typically high, reported to be up to 97%.[3][5]

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H-NMR.[3][5]

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes: Ethyl 4-chloro-3-nitrobenzoate in the Synthesis of BRAF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a versatile aromatic building block with significant applications in medicinal chemistry. Its substituted phenyl ring serves as a scaffold for the synthesis of complex molecules targeting various biological pathways. A notable application of structurally related nitrobenzoates is in the development of kinase inhibitors, particularly those targeting the BRAF protein, a key component of the MAPK/ERK signaling pathway. This pathway is frequently mutated in various cancers, most notably in melanoma. This document provides an overview of the application of this compound as a precursor for the synthesis of BRAF inhibitors, using the synthesis of Dabrafenib, a potent BRAF inhibitor, as a key example.

Key Application: Synthesis of Dabrafenib Intermediates

This compound serves as a critical starting material for the synthesis of key intermediates of Dabrafenib, an FDA-approved therapeutic for cancers harboring the BRAF V600E mutation. The synthetic strategy involves the transformation of the nitro and chloro substituents on the benzene ring to introduce the necessary functionalities for building the final drug molecule.

Experimental Protocols

The following protocols are adapted from established synthetic routes for Dabrafenib and illustrate the utility of this compound as a starting material.

Protocol 1: Reduction of the Nitro Group

The initial step in the synthetic sequence is the reduction of the nitro group to an amine. This transformation is crucial for subsequent coupling reactions.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (0.2 eq) and iron powder (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Ethyl 3-amino-4-chlorobenzoate.

Protocol 2: Sulfonamide Bond Formation

The newly formed amino group is then reacted with a sulfonyl chloride to form a key sulfonamide intermediate.

Materials:

-

Ethyl 3-amino-4-chlorobenzoate

-

2,6-Difluorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve Ethyl 3-amino-4-chlorobenzoate (1.0 eq) in dichloromethane and cool the solution to 0 °C.

-

Add pyridine (1.2 eq) followed by the dropwise addition of 2,6-difluorobenzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Quantitative Data

The following table summarizes the biological activity of Dabrafenib, a downstream product synthesized from intermediates derived from compounds like this compound.

| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| Dabrafenib | BRAFV600E | Enzyme Assay | 0.6 | - | [1] |

| Dabrafenib | CRAF | Enzyme Assay | 5.0 | - | [1] |

| Dabrafenib | BRAFV600E | Cell Proliferation | 200 | Melanoma Cell Lines | [2] |

| Dabrafenib | BRAFV600E | pERK Inhibition | 3 | A375P cells | [3] |

| Dabrafenib | BRAFV600E | pMEK Inhibition | 6 | A375P cells | [3] |

Signaling Pathway and Experimental Workflow

BRAF V600E Signaling Pathway and Inhibition by Dabrafenib

The BRAF gene is a proto-oncogene that encodes a serine/threonine-protein kinase.[4] The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream MAPK/ERK signaling pathway, promoting cell proliferation and survival.[4][5] Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase.[5]

Caption: BRAF V600E signaling pathway and its inhibition by Dabrafenib.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Dabrafenib intermediate from this compound.

Caption: Synthetic workflow from this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 4-chloro-3-nitrobenzoate. This versatile substrate is a valuable building block in medicinal chemistry and materials science due to its susceptibility to substitution at the C-4 position, activated by the electron-withdrawing nitro group at the C-3 position.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via an addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

The reactivity of this compound in SNAr reactions is primarily dictated by:

-

Electron-Withdrawing Groups: The nitro group (-NO₂) at the position ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack.

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the rearomatization of the ring after the initial nucleophilic addition.

Applications in Research and Development

The SNAr reactions of this compound provide a straightforward route to a diverse range of substituted 3-nitrobenzoate derivatives. These products serve as key intermediates in the synthesis of various biologically active molecules and functional materials. For instance, the resulting amino-substituted nitroaromatics can be further transformed, such as through reduction of the nitro group, to generate a variety of heterocyclic compounds.

Data Presentation: Summary of SNAr Reactions

The following table summarizes the quantitative data for various nucleophilic aromatic substitution reactions performed on this compound.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Aniline | Aniline | Neat | 120 | 18 | 75 | Ethyl 4-anilino-3-nitrobenzoate |

| Methylamine | Aqueous Methylamine | Not Specified | Reflux | 3-5 | High | 4-(Methylamino)-3-nitrobenzoic acid* |

*Note: The reaction was reported with 4-chloro-3-nitrobenzoic acid, but is indicative of the reactivity with the corresponding ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-anilino-3-nitrobenzoate

This protocol details the reaction of this compound with aniline to yield Ethyl 4-anilino-3-nitrobenzoate.[1]

Materials:

-

This compound (5.0 g, 0.022 mol)

-

Aniline (freshly distilled, 10 mL)

-

Ethanol

Procedure:

-

In a round-bottom flask, heat a mixture of this compound (5.0 g, 0.022 mol) in freshly distilled aniline (10 mL).

-

Maintain the reaction temperature at 120°C (393 K) for 18 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (50 mL) to the reaction mixture to precipitate the product.

-

Collect the yellow precipitate by suction filtration.

-

Wash the precipitate with cold ethanol (2 x 20 mL).

-

Dry the solid to obtain Ethyl 4-anilino-3-nitrobenzoate (Yield: 4.7 g, 75%).[1]

Protocol 2: General Procedure for Reaction with Amine Nucleophiles

The following is a general and milder procedure adaptable for various amine nucleophiles, based on the reaction of the analogous Ethyl 4-fluoro-3-nitrobenzoate.[2]

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., aniline, propylamine) (1.1 - 1.5 eq)

-

N,N-diisopropylethylamine (DIPEA) (1.2 - 2.0 eq)

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine nucleophile (1.1 - 1.5 eq) and DIPEA (1.2 - 2.0 eq) in dichloromethane.

-

To this solution, add a solution of this compound (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x volume) and then with 10% aqueous Na₂CO₃ solution (2 x volume).

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

SNAr Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction of this compound with an amine nucleophile (R-NH₂).

Caption: SNAr mechanism of this compound.

Note: The DOT script above is a template. Actual image rendering requires a Graphviz installation and chemical structure images.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of substituted 3-nitrobenzoates via SNAr.

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols: Ethyl 4-chloro-3-nitrobenzoate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a highly versatile and readily available building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing nitro group ortho to a labile chlorine atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the presence of the ethyl ester functionality, allows for a variety of subsequent chemical transformations, making it an invaluable precursor in the synthesis of medicinally relevant scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—benzimidazoles, quinolones, and phenothiazines—using this compound as the starting material.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles from this compound involves a two-step sequence: nucleophilic aromatic substitution with an amine followed by reductive cyclization.

Experimental Protocol: Synthesis of 1,2-disubstituted Benzimidazoles

This protocol outlines a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles.

Step 1: Synthesis of Ethyl 4-(alkylamino)-3-nitrobenzoates

-

Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

-

To this solution, add the desired primary amine (e.g., methylamine, propylamine, or butylamine) (1.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Ethyl 4-(alkylamino)-3-nitrobenzoate derivative.

Step 2: Reductive Cyclization to form 1,2-disubstituted Benzimidazoles

-

In a microwave-safe vessel, combine the Ethyl 4-(alkylamino)-3-nitrobenzoate derivative (1.0 eq) and a substituted aromatic or heteroaromatic aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium dithionite (Na2S2O4) (3.0 eq) to the mixture.

-

Subject the reaction mixture to microwave irradiation at 600 watts for the time specified in Table 1.

-

After completion, pour the reaction mixture into water.

-

Collect the precipitated solid by filtration, dry it, and recrystallize from a suitable solvent (e.g., DMF:DMSO mixture) to afford the pure 1,2-disubstituted benzimidazole derivative.

Quantitative Data

| Compound ID | R Group | Ar Group | Reaction Time (min) | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 4a | -CH₃ | -C₆H₅ | 7 | 158-160 | 282.31 |

| 4b | -CH₃ | 4-Cl-C₆H₄ | 8 | 175-177 | 316.76 |

| 4c | -CH₃ | 4-OCH₃-C₆H₄ | 7.5 | 162-164 | 312.34 |

| 4d | -CH₂CH₂CH₃ | -C₆H₅ | 8 | 135-137 | 310.37 |

| 4e | -CH₂CH₂CH₃ | 4-Cl-C₆H₄ | 9 | 148-150 | 344.81 |

| 4f | -CH₂CH₂CH₂CH₃ | -C₆H₅ | 7.5 | 142 | 324.40 |

| 4g | -CH₂CH₂CH₂CH₃ | 4-Cl-C₆H₄ | 8 | 230 | 358.84 |

Data adapted from a microwave-assisted synthesis study. Reaction conditions and yields may vary.

Biological Activity and Mechanism of Action

Benzimidazole derivatives synthesized from this compound have been reported to exhibit antimicrobial and antifungal activities.[1] One of the proposed mechanisms of action for the antibacterial effects of some benzimidazoles is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[2]

Synthesis of Quinolone Derivatives

Quinolones are a major class of synthetic antibacterial agents. A potential synthetic route to quinolone derivatives from this compound involves the Gould-Jacobs reaction. This would first require the reduction of the nitro group to an amine, followed by reaction with an appropriate three-carbon component to construct the quinolone core.

Conceptual Experimental Workflow

Detailed experimental protocols for this specific transformation are currently under development and will be provided in a future update.

Anticipated Biological Activity

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[3] By forming a stable complex with these enzymes and DNA, they induce double-strand breaks in the bacterial chromosome, leading to cell death.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as antipsychotic agents. The synthesis of phenothiazines from this compound would likely proceed through a nucleophilic aromatic substitution with a sulfur nucleophile, such as 2-aminothiophenol, followed by intramolecular cyclization.

Conceptual Experimental Workflow

Detailed experimental protocols for this specific transformation are currently under development and will be provided in a future update.

Anticipated Biological Activity

Phenothiazine-based drugs are well-known for their antipsychotic effects, which are primarily attributed to their ability to act as antagonists at dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, they modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented herein for the synthesis of benzimidazoles, along with the conceptual frameworks for quinolone and phenothiazine synthesis, highlight the synthetic utility of this building block. Further research into the development of detailed protocols for a broader range of heterocyclic systems derived from this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Note: High-Purity Ethyl 4-chloro-3-nitrobenzoate via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of crude Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis, through recrystallization. The described methods yield a product of high purity, suitable for downstream applications in drug development and organic synthesis.

Introduction

This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, significant purification can be achieved. This note details two effective recrystallization protocols for this compound: a single-solvent method using methanol and a mixed-solvent method employing an ethanol/water system.

Data Presentation

The following table summarizes the expected outcomes of the recrystallization of crude this compound using the protocols detailed below. The data presented is representative of typical results.

| Parameter | Crude this compound | Recrystallized (Methanol) | Recrystallized (Ethanol/Water) |

| Appearance | Yellowish solid | Off-white to pale yellow crystals | Off-white to pale yellow crystals |

| Purity (by HPLC) | ~95% | >99.5% | >99.0% |

| Melting Point | 55-59 °C | 57-61 °C[1] | 57-60 °C |

| Typical Recovery Yield | N/A | 80-90% | 85-95% |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Methanol (ACS grade)

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula and glass stirring rod

-

Ice bath

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is particularly effective for obtaining high-purity, well-defined crystals suitable for analytical standards and X-ray crystallography.[2]

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 5-7 mL of methanol. Add a magnetic stir bar to the flask.

-

Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil. Continue to add small portions of methanol until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

-

Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities.

-

Drying: Allow the crystals to dry thoroughly under vacuum on the filter funnel. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This protocol is an efficient method for purifying larger quantities of crude product and often results in a high recovery yield.

-

Dissolution: To an Erlenmeyer flask containing the crude this compound, add a minimal amount of hot ethanol (near boiling) with stirring until the solid is completely dissolved. A starting point is approximately 4-6 mL of ethanol per gram of crude material.

-

Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring. Water acts as an anti-solvent, reducing the solubility of the organic product. Continue adding water until a faint, persistent cloudiness is observed, indicating the saturation point.

-

Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v).

-

Drying: Dry the crystals thoroughly under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Caption: General workflow for the recrystallization process.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the physicochemical properties, spectroscopic and chromatographic methods, and thermal analysis of this compound.

Physicochemical Properties

This compound is a white to yellow solid at room temperature.[1] Its fundamental physicochemical properties are crucial for handling, storage, and downstream applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 57-61 °C | [1] |

| Boiling Point (Predicted) | 326.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Spectroscopic Characterization